1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
Description
Contextualization of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis
Pyrazoles are not commonly found in nature, making them primarily accessible through synthetic routes. nih.gov This has spurred the development of diverse and efficient synthetic methodologies for their preparation over the past century. Classical methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a robust strategy that allows for the introduction of various substituents onto the pyrazole core. clockss.org More contemporary methods, including multicomponent reactions and 1,3-dipolar cycloadditions, have further expanded the synthetic toolkit, enabling the creation of highly functionalized pyrazole derivatives with high regioselectivity and efficiency. organic-chemistry.org
The versatility of the pyrazole framework is a key reason for its prevalence in advanced organic synthesis. nih.gov The two nitrogen atoms within the ring can act as hydrogen bond donors or acceptors, influencing molecular conformation and intermolecular interactions. nih.gov Furthermore, the aromatic nature of the ring allows for functionalization at its carbon atoms through various reactions, including halogenation, nitration, and metal-catalyzed cross-coupling reactions. nih.govclockss.org This adaptability makes pyrazole derivatives crucial building blocks for constructing more complex heterocyclic systems and as ligands in coordination chemistry. metu.edu.tr
Significance of Iodinated Heterocycles as Versatile Building Blocks
The introduction of a halogen atom, particularly iodine, onto a heterocyclic ring dramatically enhances its synthetic utility. researchgate.net Iodinated heterocycles, including 4-iodopyrazoles, are highly valued as precursors for creating carbon-carbon and carbon-heteroatom bonds. metu.edu.trchemimpex.com The carbon-iodine bond is the most reactive among the halogens in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki reactions. clockss.orgresearchgate.net
This reactivity allows for the strategic and modular assembly of complex molecular architectures. For instance, an iodo-substituent can be readily replaced with aryl, alkyl, alkynyl, or other functional groups, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of functional materials. nih.govchemimpex.com The synthesis of 4-iodopyrazoles is typically achieved through electrophilic iodination of the pre-formed pyrazole ring. Common reagents for this transformation include molecular iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or nitric acid, or the use of N-iodosuccinimide (NIS) and iodine monochloride (ICl). nih.govmetu.edu.trgoogle.com The choice of reagent and conditions allows for high regioselectivity, targeting the electron-rich C4 position of the pyrazole ring. metu.edu.tr
Overview of Structural Features and Synthetic Relevance of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
This compound is a polysubstituted pyrazole with distinct structural features that dictate its chemical behavior and synthetic potential.
Structural Features:
Pyrazole Core: An aromatic five-membered ring with two adjacent nitrogen atoms, providing thermal and chemical stability.
N1-Cyclopentyl Group: A bulky, non-polar alkyl substituent at the N1 position. This group influences the molecule's solubility and steric profile, which can direct the regioselectivity of further reactions and affect its binding properties in biological systems.
C5-Methyl Group: An electron-donating group that can influence the electronic properties of the pyrazole ring.
C4-Iodo Group: The key functional handle for synthetic transformations. The iodine atom at the 4-position is strategically placed for participation in a wide array of cross-coupling reactions, making the molecule a valuable building block.
The synthesis of this compound would logically proceed in two key stages: first, the formation of the 1-cyclopentyl-5-methyl-1H-pyrazole precursor, likely via the condensation of a suitable β-diketone with cyclopentylhydrazine (B1295993). The second stage would involve the regioselective iodination of this precursor at the C4 position using established methods, such as I₂/CAN or NIS. metu.edu.tr
The synthetic relevance of this compound is primarily derived from its capacity to act as an intermediate in the synthesis of more complex molecules. nih.gov The C-I bond allows for its use in various palladium- or copper-catalyzed coupling reactions to introduce diverse functionalities. nih.govclockss.org This makes it a highly attractive precursor for generating libraries of compounds for screening in pharmaceutical and agrochemical research. chemimpex.com
Interactive Data Table: Key Properties of this compound Data inferred from closely related structures and general chemical principles.
| Property | Value |
| Molecular Formula | C₉H₁₃IN₂ |
| Molecular Weight | 276.12 g/mol |
| Appearance | Likely a solid or oil |
| Key Functional Groups | Pyrazole, Cyclopentyl, Iodo, Methyl |
| Primary Synthetic Utility | Intermediate for cross-coupling reactions |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-4-iodo-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFAJKNBLSBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Cyclopentyl 4 Iodo 5 Methyl 1h Pyrazole and Analogous Systems
Regioselective Iodination Strategies for Pyrazole (B372694) Rings
The regioselective introduction of an iodine atom onto the pyrazole core is a critical transformation. The C-4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution, making it a prime target for iodination. researchgate.net Various methods have been developed to achieve this transformation with high selectivity and efficiency.
Electrophilic Iodination Approaches for C-4 Position Functionalization
Electrophilic iodination stands as the most common and direct method for the C-4 functionalization of pyrazoles. nih.gov This approach involves the reaction of a pyrazole substrate with an electrophilic iodine source. The reactivity of the pyrazole ring can be modulated by the nature of the substituents on the nitrogen and carbon atoms. Electron-donating groups, for instance, enhance the nucleophilicity of the pyrazole ring and facilitate the electrophilic substitution. nih.gov
An efficient method for the regioselective iodination of pyrazole derivatives involves the use of cadmium(II) acetate. nih.govresearchgate.net This method has been shown to be effective for pyrazoles containing electron-donating groups, which increase the nucleophilicity of the pyrazole ring and promote the desired iodination. nih.govresearchgate.net The reaction is typically carried out at room temperature, and the choice of solvent and the molar ratio of reactants are crucial for optimizing the yield of the mono- or tri-iodinated products. researchgate.netresearchgate.netexlibrisgroup.com For pyrazoles with propargyl substituents, this method can lead to competitive iodination at the triple bond. nih.govresearchgate.net The proposed mechanism involves the formation of acetyl hypoiodite (B1233010) as the active electrophilic species. nih.gov
Table 1: Cadmium(II) Acetate Mediated Iodination of Pyrazole Derivatives
| Substrate | Reagents | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-propargyl substituted pyrazoles with electron-donating groups | I₂, Cd(OAc)₂ | DMSO | C-4 iodinated pyrazole | - | nih.gov |
Note: Specific yield data for 1-Cyclopentyl-5-methyl-1H-pyrazole was not available in the searched literature. The table presents analogous systems.
The use of molecular iodine (I₂) in the presence of an oxidizing agent is a widely employed strategy for the C-4 iodination of pyrazoles. nih.gov Various oxidizing agents can be used, including nitric acid, hydrogen peroxide, and ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.net The reaction of 1-aryl-3-CF₃-1H-pyrazoles with elemental iodine mediated by CAN has been shown to afford the corresponding 4-iodo derivatives in a highly regioselective manner. nih.gov Similarly, a mixture of iodine and iodic acid (HIO₃) has been used for the oxidative iodination of substituted N-methyl pyrazoles, leading to halogenation at the C-4 position. A green and practical method for the 4-iodination of pyrazoles utilizes a system of iodine and hydrogen peroxide in water, with water being the only by-product. researchgate.net
Table 2: Iodination of Pyrazoles with Molecular Iodine under Oxidative Conditions
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Aryl-3-CF₃-1H-pyrazoles | I₂, CAN | - | 1-Aryl-4-iodo-3-CF₃-1H-pyrazoles | High | nih.gov |
| Substituted N-methyl pyrazoles | I₂, HIO₃ | - | 4-Iodo-N-methyl pyrazoles | - | |
| Pyrazole derivatives | I₂, H₂O₂ | Water | 4-Iodopyrazole (B32481) derivatives | Good | researchgate.net |
Note: Specific yield data for 1-Cyclopentyl-5-methyl-1H-pyrazole was not available in the searched literature. The table presents analogous systems.
A novel and convenient method for the C-I bond formation on pyrazole derivatives involves the in-situ formation and safe utilization of nitrogen triiodide (NI₃). sciforum.net This method is presented as a green and multi-gram scaleable procedure. sciforum.net Nitrogen triiodide, traditionally known for its explosive nature, can be safely handled in this context for effective iodination. sciforum.netbris.ac.uk This approach is considered a viable alternative to other common iodination methods. sciforum.net The resulting iodinated pyrazoles are valuable building blocks for further synthetic transformations. sciforum.net
Directed Metallation and Subsequent Quenching with Iodine Sources for Site-Specific Functionalization
Directed metallation provides a powerful tool for the regioselective functionalization of pyrazoles at positions that are not easily accessible through electrophilic substitution. This strategy involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent, directed by a coordinating group on the pyrazole ring. The resulting metallated intermediate is then quenched with an electrophilic iodine source to introduce the iodine atom at the desired position.
For instance, treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) followed by trapping the resulting lithium pyrazolide with elemental iodine leads exclusively to the formation of 5-iodo derivatives. nih.gov While this specific example directs to the C-5 position, the principle can be adapted to target the C-4 position by choosing appropriate substrates and directing groups. The regioselectivity of metallation can be controlled by factors such as the nature of the substituent on the nitrogen atom and the reaction conditions. thieme-connect.com
Transition Metal-Free Iodination Methods
The development of transition-metal-free synthetic methods is a significant goal in modern organic chemistry due to the cost and toxicity associated with many transition metals. Several metal-free approaches for the iodination of pyrazoles have been reported.
An iodine-mediated metal-free oxidative C–N bond formation has been established for the regioselective synthesis of pyrazoles. acs.org While this method focuses on the construction of the pyrazole ring itself, it highlights the utility of iodine in metal-free transformations. Another approach involves a hypervalent iodine-mediated, metal-free synthesis of pyrazole-tethered isoxazoles, demonstrating the versatility of hypervalent iodine reagents in facilitating complex molecular constructions without the need for metal catalysts. umn.edu Furthermore, a direct and metal-free method for the synthesis of fully substituted pyrazoles has been achieved through an iodine-mediated three-component annulation reaction. acs.org These examples underscore the growing trend towards the use of iodine and iodine-based reagents in environmentally benign, metal-free synthetic protocols. beilstein-journals.org
Pyrazole Ring Formation Strategies with Pre-Incorporated Substituents
The construction of the pyrazole ring is a foundational step in the synthesis of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole. Various strategies have been developed to assemble the heterocyclic core, often with the C4-iodo and C5-methyl groups already in place or introduced during the cyclization process.
Electrophilic Cyclization of α,β-Alkynic Hydrazones to Yield 4-Iodopyrazoles
A robust method for the direct synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. This approach is particularly advantageous as it introduces the iodine atom at the C4 position in a single, efficient step. The general mechanism involves the reaction of an α,β-alkynic hydrazone with an electrophilic iodine source.
The reaction is typically carried out by treating the α,β-alkynic hydrazone with molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate. The base is crucial for neutralizing the hydrogen iodide (HI) formed during the reaction, thus driving the equilibrium towards the product. This method has been shown to be effective for a wide array of α,β-alkynic hydrazones, tolerating various substituents on both the hydrazine (B178648) and the alkynyl portion of the molecule. The yields of 4-iodopyrazoles are generally good to high.
For the synthesis of a precursor to this compound, one would start with a hydrazone derived from a C5-methyl substituted α,β-alkynic carbonyl compound. The subsequent N-alkylation with a cyclopentyl group would then complete the synthesis.
Table 1: Examples of Electrophilic Iodocyclization
| Starting Hydrazone | Electrophilic Iodine Source | Base | Product | Yield (%) |
|---|---|---|---|---|
| Phenylhydrazone of 3-butyn-2-one | I₂ | NaHCO₃ | 4-Iodo-1-phenyl-5-methyl-1H-pyrazole | High |
| Methylhydrazone of 3-butyn-2-one | I₂ | NaHCO₃ | 4-Iodo-1,5-dimethyl-1H-pyrazole | Good |
| Hydrazone of 3-butyn-2-one | I₂ | NaHCO₃ | 4-Iodo-5-methyl-1H-pyrazole | Good |
[3+2] Cycloaddition Reactions in the Context of Iodinated Pyrazole Synthesis
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely employed method for the construction of five-membered heterocyclic rings, including pyrazoles. researchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, the 1,3-dipole is typically a diazo compound or a nitrile imine, and the dipolarophile is an alkyne or an alkene.
To synthesize an iodinated pyrazole via this route, one could employ an iodinated dipolarophile. For instance, the reaction of a diazoalkane with an iodoalkyne would directly yield a 4-iodopyrazole. Alternatively, a pyrazole with a suitable leaving group at the C4 position could be synthesized first, followed by a halogen exchange reaction to introduce the iodine.
Multicomponent reactions based on the [3+2] cycloaddition framework have also been developed, allowing for the rapid assembly of complex pyrazoles from simple starting materials in a one-pot process. researchgate.net These strategies offer high atom economy and procedural simplicity.
Condensation Reactions for Substituted Pyrazole Core Assembly
The condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent is the classical and one of the most common methods for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. acs.org To obtain a 4-iodinated pyrazole using this method, a 2-iodo-1,3-dicarbonyl compound would be required as the starting material.
The general reaction involves the condensation of a hydrazine with the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the final pyrazole ring, can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.
For the synthesis of this compound, cyclopentylhydrazine (B1295993) could be condensed with a 2-iodo-1,3-diketone bearing a methyl group. Alternatively, a non-substituted hydrazine can be used to first form the 4-iodo-5-methyl-1H-pyrazole, which is then N-alkylated in a subsequent step.
Installation of the N1-Cyclopentyl Moiety
The introduction of the cyclopentyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This can be achieved either by using a pre-functionalized cyclopentylhydrazine in the ring formation step or by N-alkylation of a pre-formed pyrazole ring.
Strategies for N-Alkylation in Pyrazole Synthesis
N-alkylation of pyrazoles is a common synthetic transformation. The pyrazole nitrogen is nucleophilic and can react with various electrophiles. Several methods are available for the introduction of an alkyl group, such as a cyclopentyl moiety, onto the pyrazole nitrogen.
A widely used method involves the reaction of the pyrazole with an alkyl halide, in this case, a cyclopentyl halide (e.g., cyclopentyl bromide or iodide), in the presence of a base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the regioselectivity of the alkylation in cases where the pyrazole is unsymmetrically substituted.
Another effective method is the Mitsunobu reaction, which allows for the N-alkylation of pyrazoles with alcohols. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction of a 4-iodo-5-methyl-1H-pyrazole with cyclopentanol (B49286) under Mitsunobu conditions would provide the desired N-cyclopentyl product.
Table 2: Common N-Alkylation Methods for Pyrazoles
| Alkylating Agent | Reagents | General Applicability |
|---|---|---|
| Alkyl Halide | Base (e.g., NaH, K₂CO₃) | Broad scope, widely used |
| Alcohol | PPh₃, DEAD/DIAD (Mitsunobu) | Mild conditions, good for secondary alcohols |
| Trichloroacetimidate | Brønsted or Lewis Acid | Good for acid-sensitive substrates |
| Alcohol | Solid Acid Catalyst | Industrially relevant, often requires higher temperatures |
Stereochemical Control in Cyclopentyl Group Introduction
When the cyclopentyl group itself contains stereocenters, or when the introduction of the cyclopentyl group creates a new stereocenter at the point of attachment to a chiral pyrazole derivative, stereochemical control becomes a crucial aspect of the synthesis.
While the direct stereoselective N-alkylation of a pyrazole with a simple cyclopentyl group is not a common topic of discussion due to the achiral nature of the cyclopentyl group itself, the principles of asymmetric synthesis can be applied if a substituted, chiral cyclopentyl moiety is to be introduced.
One approach involves the use of a chiral auxiliary on the pyrazole ring. The chiral auxiliary can direct the incoming cyclopentyl group to a specific face of the molecule, leading to a diastereoselective N-alkylation. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched N-cyclopentyl pyrazole.
Alternatively, a chiral cyclopentyl precursor can be used. For example, an enantiomerically pure cyclopentyl halide or alcohol could be employed in the N-alkylation reaction. In such cases, if the reaction proceeds via a mechanism that does not involve racemization of the electrophile (e.g., an Sₙ2-type reaction), the stereochemistry of the cyclopentyl group will be retained in the final product.
The synthesis of N-chiral pyrazoles has been achieved through various methods, including the use of chiral starting materials such as chiral amines or alcohols in the pyrazole synthesis or N-alkylation steps. These strategies provide a framework for how stereochemical control could be exerted in the synthesis of more complex analogues of this compound.
Strategic Integration of the C5-Methyl Group
The placement of the methyl group at the C5 position is a critical determinant of the molecule's ultimate structure and potential biological function. The two primary strategies to achieve this are detailed below.
Precursor Design for Methyl Group Incorporation
The most established and widely utilized method for the synthesis of 5-methylpyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. organic-chemistry.org This approach strategically incorporates the C5-methyl group from the outset by selecting an appropriate β-diketone precursor.
For the synthesis of this compound, the logical precursors are cyclopentylhydrazine and a methyl-containing 1,3-dicarbonyl compound. The most common and readily available precursor for introducing the C5-methyl group is pentane-2,4-dione (acetylacetone). The reaction proceeds via condensation of cyclopentylhydrazine with pentane-2,4-dione.
The reaction of a non-symmetrical β-diketone like pentane-2,4-dione with a substituted hydrazine can theoretically lead to two regioisomeric pyrazole products: 1-cyclopentyl-3-methyl-1H-pyrazole and 1-cyclopentyl-5-methyl-1H-pyrazole. The regioselectivity of this condensation is influenced by several factors, including the nature of the substituents on both the hydrazine and the diketone, the solvent, and the pH of the reaction medium. Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl carbon of the β-diketone. In the case of pentane-2,4-dione, the two carbonyl groups are electronically similar, but steric hindrance from the cyclopentyl group on the hydrazine can influence the regiochemical outcome.
Following the successful synthesis of the 1-cyclopentyl-5-methyl-1H-pyrazole intermediate, the final step is the introduction of iodine at the C4 position. The pyrazole ring is an electron-rich aromatic system, and the C4 position is particularly susceptible to electrophilic substitution. organic-chemistry.org Common iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent can be employed for this transformation. The reaction is typically high-yielding and proceeds under mild conditions.
| Step | Reactants | Key Transformation | Typical Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Pentane-2,4-dione and Cyclopentylhydrazine | Knorr Pyrazole Synthesis (Cyclocondensation) | Acidic or basic catalysis, various solvents (e.g., ethanol, acetic acid), heating. | 1-Cyclopentyl-5-methyl-1H-pyrazole |
| 2 | 1-Cyclopentyl-5-methyl-1H-pyrazole | Electrophilic Iodination | N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile (B52724) or DMF. | This compound |
Post-Cyclization Methylation Methodologies
An alternative strategy involves the formation of the 1-cyclopentyl-4-iodo-1H-pyrazole core first, followed by the introduction of the methyl group at the C5 position. This approach is synthetically more challenging due to the generally lower reactivity of the C5-H bond towards electrophilic substitution compared to the C4-H bond and the potential for side reactions.
Direct C-H methylation of pyrazoles is not a commonly employed transformation. However, a potential route involves a directed metalation-methylation strategy. The C5 proton of the pyrazole ring is the most acidic C-H bond and can be selectively deprotonated by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a C5-lithiated intermediate. nih.gov This regioselectivity is observed under thermodynamically controlled conditions. nih.gov
This lithiated species can then, in principle, be quenched with an electrophilic methylating agent, such as iodomethane (B122720) or dimethyl sulfate (B86663), to install the methyl group at the C5 position.
This synthetic route would likely proceed as follows:
Synthesis of 1-cyclopentyl-1H-pyrazole: Reaction of a suitable C3 synthon with cyclopentylhydrazine.
Iodination at C4: Electrophilic iodination of 1-cyclopentyl-1H-pyrazole to yield 1-cyclopentyl-4-iodo-1H-pyrazole.
Directed C5-lithiation: Deprotonation at the C5 position using a strong base.
Methylation: Quenching of the C5-lithiated intermediate with a methylating agent.
| Step | Starting Material | Key Transformation | Proposed Reagents and Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Appropriate C3 synthon and Cyclopentylhydrazine | Pyrazole formation | Standard cyclocondensation conditions. | 1-Cyclopentyl-1H-pyrazole |
| 2 | 1-Cyclopentyl-1H-pyrazole | Electrophilic Iodination | NIS, acetonitrile. | 1-Cyclopentyl-4-iodo-1H-pyrazole |
| 3 | 1-Cyclopentyl-4-iodo-1H-pyrazole | C5-Lithiation | n-Butyllithium in THF, thermodynamically controlled conditions. | 1-Cyclopentyl-4-iodo-5-lithio-1H-pyrazole |
| 4 | 1-Cyclopentyl-4-iodo-5-lithio-1H-pyrazole | Methylation | Iodomethane (CH3I) or Dimethyl sulfate ((CH3)2SO4). | This compound |
While theoretically plausible, this post-cyclization methylation strategy presents significant practical challenges. The stability of the C5-lithiated intermediate in the presence of an iodo substituent at C4 could be a concern, potentially leading to side reactions such as lithium-halogen exchange. Therefore, the precursor design approach remains the more reliable and higher-yielding strategy for the synthesis of this compound and its analogs.
Mechanistic Investigations of Synthetic Transformations Involving 1 Cyclopentyl 4 Iodo 5 Methyl 1h Pyrazole Precursors
Elucidation of Regioselective Iodination Mechanisms
The introduction of an iodine atom at the C-4 position of the pyrazole (B372694) ring is a key step in the synthesis of the target compound. The mechanism of this electrophilic substitution is highly dependent on the electronic properties of the pyrazole ring and the nature of the iodinating agent.
The pyrazole ring possesses distinct electronic characteristics. The two adjacent nitrogen atoms reduce the electron density at the C-3 and C-5 positions, making the C-4 position the most nucleophilic and thus the primary site for electrophilic attack. pharmaguideline.com The presence of electron-donating groups (EDGs) on the ring further enhances this nucleophilicity, facilitating regioselective iodination.
The methyl group at C-5 and the cyclopentyl group at N-1 in the precursor to 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole both act as electron-donating groups. Research has shown that the introduction of alkyl groups, such as methyl, into the pyrazole ring increases its nucleophilicity, thereby promoting competitive iodination reactions at the C-4 position. nih.govresearchgate.netresearchgate.net This enhanced reactivity is crucial for achieving high yields and selectivity. Studies comparing pyrazoles with and without EDGs demonstrate a clear trend: substrates with electron-donating substituents like -Me and -OMe react efficiently to yield C-4 functionalized products, while those with electron-withdrawing groups can lead to lower yields or different reactivity patterns. nih.govbeilstein-journals.org
The general mechanism for electrophilic iodination at the C-4 position is depicted below:
Activation of the iodinating agent (e.g., I₂) to generate a more potent electrophile (I⁺).
Nucleophilic attack by the electron-rich C-4 carbon of the pyrazole ring on the electrophilic iodine species, forming a σ-complex (also known as an arenium ion).
Deprotonation of the σ-complex to restore the aromaticity of the pyrazole ring, yielding the 4-iodopyrazole (B32481) product.
The rate and efficiency of this process are significantly accelerated by the presence of the C-5 methyl and N-1 cyclopentyl groups, which stabilize the positively charged σ-complex intermediate.
Interactive Data Table: Effect of Substituents on Pyrazole C-4 Functionalization
| N-1 Substituent | C-3/C-5 Substituents | Reaction Type | C-4 Product Yield | Reference |
| Aryl | Me, Me | Thiocyanation | Good (80-91%) | beilstein-journals.org |
| Aryl (p-Me) | Me, Me | Thiocyanation | Good (80-91%) | beilstein-journals.org |
| Aryl (p-OMe) | Me, Me | Thiocyanation | Good (80-91%) | beilstein-journals.org |
| Aryl (p-CF₃) | Me, Me | Thiocyanation | Excellent (93%) | beilstein-journals.org |
| Aryl (p-NO₂) | Me, Me | Thiocyanation | Moderate | beilstein-journals.org |
| Propargyl | Me, Me | Iodination | Promoted | nih.govresearchgate.netresearchgate.net |
The precise nature of the iodinating species and the intermediates involved can vary depending on the reaction conditions. In systems using iodine in the presence of an oxidant like hydrogen peroxide or iodic acid (HIO₃), the active electrophile is believed to be a polarized iodine species or a protonated hypoiodous acid (H₂OI⁺). nih.gov
For iodination reactions mediated by specific reagents, distinct intermediates have been proposed. For instance, when using cadmium(II) acetate, the formation of acetyl hypoiodite (B1233010) has been suggested as a possible pathway for the iodination of the pyrazole ring. nih.govresearchgate.net In other halogenation systems, the initial formation of an N-halo intermediate has been considered, which could then rearrange to the C-4 halogenated product. However, for iodination, the direct electrophilic attack on the C-4 carbon via a C-I adduct is generally the more accepted mechanism for highly basic pyrazoles. nih.gov
In related electrophilic functionalizations, such as selenocyanation mediated by PhICl₂ and KSeCN, the in-situ generation of a reactive electrophile, selenocyanogen (B1243902) chloride (Cl–SeCN), is proposed. This species then undergoes electrophilic addition to the pyrazole C-4 position to form an intermediate, which rearomatizes upon deprotonation. beilstein-journals.org A similar mechanism involving an "I-Cl" or related species can be envisioned for iodination reactions employing hypervalent iodine reagents. Computational studies and kinetic experiments are crucial for definitively characterizing the transition states, which typically involve the simultaneous breaking of the C-H bond and formation of the C-I bond in the rearomatization step.
Detailed Mechanisms of Pyrazole Ring Cyclization
A highly effective method for synthesizing 4-iodopyrazoles involves the electrophilic iodocyclization of α,β-alkynic hydrazones. nih.gov This process provides a direct route to the desired iodinated pyrazole core. The mechanism proceeds as follows:
Hydrazone Formation : A propargyl aldehyde or ketone reacts with a substituted hydrazine (B178648) (e.g., cyclopentylhydrazine) to form the corresponding α,β-alkynic hydrazone precursor.
Electrophilic Attack : Molecular iodine (I₂) acts as an electrophile, attacked by the nucleophilic alkyne (triple bond) of the hydrazone. This forms a cyclic iodonium (B1229267) ion intermediate.
Intramolecular Cyclization : The terminal nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion bridge. This results in a 5-membered ring closure.
Deprotonation/Rearomatization : Subsequent loss of a proton leads to the formation of the stable, aromatic 4-iodopyrazole ring.
This method is robust and tolerates a wide variety of substituents on the hydrazone precursor. nih.gov Copper(I) iodide has also been used to mediate similar electrophilic cyclizations of alkynes. researchgate.net
Transition metals play a pivotal role in modern synthetic chemistry, enabling the construction of heterocyclic rings through novel C-H activation and annulation strategies. researchgate.netrsc.orgnih.govnih.govmdpi.com While direct synthesis of the target molecule via these methods may vary, the mechanistic principles are broadly applicable to pyrazole synthesis.
Rhodium and Ruthenium Catalysis: Detailed experimental and computational studies on the coupling of alkynes with 3-arylpyrazoles using Rhodium and Ruthenium catalysts have elucidated a common mechanistic cycle. scispace.com This cycle often involves:
N-H Activation : Coordination of the pyrazole to the metal center, followed by activation and cleavage of the N-H bond.
C-H Activation/Cyclometalation : Directed C-H activation at an ortho position of an aryl substituent, forming a metallacyclic intermediate.
Alkyne Insertion : Coordination and migratory insertion of an alkyne into the metal-carbon bond.
Reductive Elimination : C-N bond formation via reductive elimination, releasing the annulated product and regenerating the active catalyst.
Titanium-Mediated Synthesis: An alternative, hydrazine-free approach involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imidos. researchgate.netnih.gov The key mechanistic feature is the formation of a diazatitanacyclohexadiene intermediate. This intermediate undergoes oxidation-induced N-N bond formation and reductive elimination to yield the final pyrazole product. nih.gov Mechanistic studies show this to be a sequential two-electron, ligand-centered oxidation process on a single metal complex. nih.gov
These transition-metal-catalyzed pathways offer powerful alternatives to classical condensation methods, providing access to complex pyrazole structures through efficient C-H functionalization and bond-forming cascades. researchgate.net
Tautomerism and Isomerization in Pyrazole Systems and their Synthetic Implications
Pyrazoles that are unsubstituted at the N-1 position can exist as two different annular prototropic tautomers, which can influence their reactivity. nih.govresearchgate.net For a precursor to the target compound, such as 3-methyl-1H-pyrazole, tautomerism would involve the migration of the proton between the two nitrogen atoms.
The equilibrium between these tautomers is influenced by the nature of the substituents on the carbon atoms. Theoretical studies have shown that electron-donating groups, such as the methyl group at the C-5 position (or C-3 depending on the tautomer), favor the tautomer where the NH group is adjacent to the unsubstituted carbon (the C3-tautomer in that nomenclature). researchgate.net While the target compound, this compound, is "fixed" by the N-cyclopentyl group, tautomerism is a critical consideration in the synthesis of its precursors.
Synthetic Implications:
Regioselectivity of N-Alkylation : When alkylating an N-unsubstituted pyrazole precursor, the presence of two tautomers can potentially lead to a mixture of N-1 and N-2 alkylated isomers. The reaction conditions and the electronic and steric nature of the substituents can direct the selectivity of this step. The tautomeric preference can influence the nucleophilicity of the respective nitrogen atoms, thereby affecting the site of alkylation.
Reactivity : The different electronic distribution in each tautomer can alter the molecule's reactivity in subsequent steps. nih.govresearchgate.net While one tautomeric form might be prevalent, the ability to interconvert means that the minor tautomer can sometimes be the more reactive species, proceeding through a reaction pathway that is kinetically favored. Understanding the tautomeric equilibrium is therefore essential for predicting and controlling the outcomes of synthetic transformations involving pyrazole intermediates. nih.gov
Advanced Reactivity and Synthetic Utility of 1 Cyclopentyl 4 Iodo 5 Methyl 1h Pyrazole As a Key Building Block
Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-Iodo Position
The C4-iodo group serves as a highly effective handle for palladium- and copper-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal and materials chemistry for the synthesis of highly functionalized pyrazole (B372694) derivatives.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. For 4-iodopyrazoles like 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole, this reaction provides a direct route to 4-aryl and 4-alkenyl pyrazoles. The reaction typically proceeds under mild conditions with high functional group tolerance. ccspublishing.org.cnnih.gov The use of microwave irradiation has been shown to significantly accelerate the synthesis of 4-substituted-arylpyrazoles from 4-iodopyrazole (B32481) precursors, leading to high yields in short reaction times. ccspublishing.org.cn
The choice of catalyst, ligand, and base is crucial for achieving high efficiency. For instance, palladium catalysts like PdCl₂(PPh₃)₂ or advanced precatalysts such as XPhos Pd G2 are often employed. nih.govrsc.org The reactivity of 4-iodopyrazoles in Suzuki-Miyaura coupling makes them valuable intermediates for creating libraries of compounds with diverse substituents at the C4 position. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles This table is based on analogous reactions with similar 4-iodopyrazole substrates.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | nih.gov |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene/H₂O | 80 | High | rsc.org |
The Sonogashira coupling enables the introduction of alkyne moieties through the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is highly effective for 4-iodopyrazoles, providing a straightforward pathway to 4-alkynylpyrazoles. These products are valuable precursors for further transformations or as key structural elements in various target molecules.
The general reactivity order for the halide in Sonogashira couplings is I > Br > Cl, making 4-iodopyrazoles ideal substrates. researchgate.net The reaction is typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst like CuI, and an amine base such as triethylamine (B128534) (Et₃N). researchgate.netorganic-chemistry.org This methodology has been successfully applied to create intermediates for the synthesis of more complex heterocyclic systems, such as pyrazolo[4,3-c]pyridines. researchgate.net
Table 2: General Conditions for Sonogashira Coupling with 4-Halopyrazoles This table illustrates typical conditions based on reactions with analogous 4-halopyrazole substrates.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Room Temp to 80°C | Good | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org While there are limited specific reports on this compound, extensive studies on analogous 4-halopyrazoles demonstrate the feasibility of this transformation. nih.govresearchgate.net This reaction allows for the coupling of the pyrazole core with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.
Achieving high yields often requires elevated temperatures (>80 °C) and extended reaction times, although the use of microwave irradiation can significantly shorten the process. nih.govresearchgate.net The success of the coupling is highly dependent on the choice of palladium catalyst and, critically, the bulky electron-rich phosphine (B1218219) ligand. Ligands such as tBuDavePhos have been shown to be effective in promoting the C-N coupling of amines with 4-halo-1H-1-tritylpyrazoles. nih.gov
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of 4-Halopyrazoles Data is analogous from studies on similar 4-halopyrazole structures.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Note | Reference |
|---|---|---|---|---|---|---|
| Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 (MW) | Effective for amines lacking a β-hydrogen | nih.gov |
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, offer a valuable alternative or complement to palladium-catalyzed methods for C-O and C-N bond formation. researchgate.net The coupling of 4-iodopyrazoles with alcohols to form 4-alkoxypyrazoles has been successfully achieved using a copper(I) iodide (CuI) catalyst. nih.govnih.gov Optimal conditions for this C-O coupling often involve a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, a base like potassium t-butoxide, and microwave irradiation at elevated temperatures. nih.govsemanticscholar.org
Similarly, copper catalysis is effective for C-N bond formation. A simple and versatile protocol using CuI as the catalyst, ethylene (B1197577) glycol as the ligand, and K₃PO₄ as the base has been developed for the amination of various aryl iodides, a procedure that is readily applicable to 4-iodopyrazoles. organic-chemistry.org This method is noted for its mild conditions and tolerance to air, making it operationally simple. organic-chemistry.org
Table 4: Conditions for Copper-Catalyzed Couplings with 4-Iodopyrazoles and Aryl Iodides This table presents analogous conditions from relevant studies.
| Coupling Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| C-O (Alkoxylation) | CuI | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K-OtBu | Alcohol (reagent and solvent) | 130 (MW) | nih.govnih.gov |
Other Functionalization Reactions of Iodopyrazoles
Beyond metal-catalyzed cross-coupling, the reactivity of the C-I bond can be explored through other pathways, although these are often less common for electron-rich heterocyclic systems like pyrazoles.
Direct nucleophilic aromatic substitution (SₙAr) on an aryl halide involves the attack of a nucleophile on the carbon bearing the leaving group, proceeding through a high-energy Meisenheimer intermediate. youtube.com This pathway is generally disfavored on electron-rich aromatic systems like the pyrazole ring. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate complex. youtube.com
For a typical 4-iodopyrazole such as this compound, which lacks strong activating groups, the SₙAr mechanism is not a synthetically viable pathway under standard conditions. The electron-donating nature of the alkyl substituents and the inherent electron-richness of the pyrazole ring itself inhibit the formation of the necessary anionic intermediate. Consequently, functionalization at the C4 position is almost exclusively achieved via the more efficient and versatile transition metal-catalyzed cross-coupling reactions described above.
Radical Functionalization Strategies
The carbon-iodine bond at the C4 position of this compound serves as a versatile handle for introducing a variety of functional groups through radical-mediated processes. While the direct radical functionalization of this specific compound is an area of ongoing research, the reactivity of the analogous 4-iodopyrazole core is well-documented, providing a strong basis for its potential transformations.
Radical reactions offer a powerful alternative to traditional ionic pathways, often proceeding under mild conditions and exhibiting unique selectivity. For instance, the generation of a pyrazol-4-yl radical from the C-I bond can be initiated by various methods, including photoredox catalysis or the use of radical initiators. This transient radical species can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
One promising strategy involves the radical addition to unsaturated systems. The pyrazol-4-yl radical, generated from this compound, could readily add to alkenes and alkynes, providing a direct route to C4-alkylated and -alkenylated pyrazole derivatives. Furthermore, radical-radical coupling reactions could enable the introduction of aryl, acyl, and other functional groups.
Recent advancements in radical chemistry have also highlighted the potential for transition-metal-free iodocyclization reactions of N-propargyl-N′-tosylhydrazines in the presence of molecular iodine to yield 5-functionalized-4-iodo-1-tosylpyrazoles. nih.gov This methodology underscores the accessibility of the 4-iodo-pyrazole scaffold, a close relative of the title compound, for further functionalization. The removal of the tosyl group under acidic conditions can then provide access to N-unsubstituted 4-iodopyrazoles, which can be subsequently N-alkylated to afford compounds like this compound. nih.gov
The following table summarizes potential radical functionalization reactions applicable to this compound based on known reactivity of similar 4-iodopyrazoles.
| Reaction Type | Reagents and Conditions | Expected Product |
| Radical Addition to Alkenes | Radical Initiator (e.g., AIBN), Alkene, Heat or Light | 1-Cyclopentyl-4-alkyl-5-methyl-1H-pyrazole |
| Radical Arylation | Aryl Diazonium Salt, Photoredox Catalyst, Light | 1-Cyclopentyl-4-aryl-5-methyl-1H-pyrazole |
| Radical Acylation | Aldehyde, Photoredox Catalyst, Light | 1-Cyclopentyl-4-acyl-5-methyl-1H-pyrazole |
Applications in the Construction of Complex Organic Molecules
The strategic placement of the iodo and methyl groups on the pyrazole ring of this compound makes it an exceptionally useful precursor for the synthesis of more elaborate molecular structures, including fused heterocyclic systems and poly-substituted pyrazole derivatives.
Annulation Reactions Leading to Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a cornerstone of heterocyclic chemistry. The 4-iodo-5-methyl substitution pattern on the pyrazole core provides a reactive site for the construction of various fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and others. These fused systems are prevalent scaffolds in medicinal chemistry.
While specific examples utilizing this compound in annulation reactions are not extensively reported, the general strategies employed for related 4-iodopyrazoles are highly relevant. For instance, the iodine atom can be readily transformed into other functional groups, such as an amino or a carboxyl group, via transition-metal-catalyzed cross-coupling reactions followed by reduction or hydrolysis. These newly introduced functionalities can then participate in intramolecular cyclization reactions to form the fused ring.
A common approach involves the conversion of the 4-iodo group to a 4-amino group, which can then be condensed with a 1,3-dicarbonyl compound or its equivalent to construct a fused pyridine (B92270) or pyrimidine (B1678525) ring. The methyl group at the C5 position can also play a role in directing the regioselectivity of these cyclization reactions.
The following table outlines plausible annulation strategies starting from this compound.
| Target Fused System | Synthetic Strategy | Key Intermediates |
| Pyrazolo[3,4-b]pyridine | 1. Buchwald-Hartwig amination of the 4-iodo group. 2. Condensation of the resulting 4-aminopyrazole with a 1,3-dicarbonyl compound. | 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine |
| Pyrazolo[3,4-d]pyrimidine | 1. Sonogashira coupling of the 4-iodo group with a terminal alkyne. 2. Intramolecular cyclization of the resulting 4-alkynylpyrazole with a nitrogen source (e.g., ammonia (B1221849) or hydrazine). | 1-Cyclopentyl-4-alkynyl-5-methyl-1H-pyrazole |
| Pyrazolo[3,4-c]pyridazine | 1. Heck coupling of the 4-iodo group with an acrylic ester. 2. Michael addition of hydrazine (B178648) to the resulting acrylate. 3. Intramolecular cyclization. | Ethyl 3-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)acrylate |
Directed Synthesis of Poly-Substituted Pyrazole Derivatives
The 4-iodo substituent of this compound is a key feature that allows for the directed and regioselective introduction of a wide array of substituents at the C4 position. This capability is crucial for the synthesis of poly-substituted pyrazoles with precisely controlled substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov
Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of the C4-position. The carbon-iodine bond readily participates in a variety of these reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. nih.gov
The cyclopentyl group at the N1 position and the methyl group at the C5 position can exert steric and electronic influences on the reactivity of the C4-position, potentially affecting the efficiency and outcome of these cross-coupling reactions. For example, the bulky cyclopentyl group may influence the choice of catalyst and ligands required for optimal reaction conditions.
The following table provides examples of poly-substituted pyrazoles that can be synthesized from this compound using various cross-coupling reactions.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 1-Cyclopentyl-4-aryl-5-methyl-1H-pyrazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 1-Cyclopentyl-4-alkynyl-5-methyl-1H-pyrazole |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, base | 1-Cyclopentyl-4-alkenyl-5-methyl-1H-pyrazole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, base | 1-Cyclopentyl-4-amino-5-methyl-1H-pyrazole |
Computational and Theoretical Chemistry Studies on 1 Cyclopentyl 4 Iodo 5 Methyl 1h Pyrazole and Derivatives
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the structural and electronic properties of molecules. nih.govkfupm.edu.sa For 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). nih.govresearchgate.net
These calculations provide precise data on bond lengths, bond angles, and dihedral angles. rdd.edu.iqdoi.org For the pyrazole (B372694) core, DFT can elucidate the degree of planarity and aromaticity, which are influenced by the substituents at the N1, C4, and C5 positions. rdd.edu.iq The cyclopentyl group introduces conformational flexibility, while the iodine and methyl groups influence the local geometry of the pyrazole ring. The optimized structure is crucial for understanding the molecule's interactions and reactivity. researchgate.net
Table 1: Representative Geometrical Parameters of a Substituted Pyrazole Ring Calculated by DFT Note: This table presents typical, generalized data for a substituted pyrazole ring based on computational studies of related structures. Actual values for this compound would require specific calculations.
| Parameter | Typical Calculated Value (B3LYP) |
| Bond Lengths (Å) | |
| N1–N2 | 1.36 Å |
| N2–C3 | 1.33 Å |
| C3–C4 | 1.38 Å |
| C4–C5 | 1.38 Å |
| C5–N1 | 1.35 Å |
| **Bond Angles (°) ** | |
| C5–N1–N2 | 112° |
| N1–N2–C3 | 106° |
| N2–C3–C4 | 111° |
| C3–C4–C5 | 104° |
| C4–C5–N1 | 107° |
Molecular Modeling of Reaction Pathways, Energetics, and Transition States
Molecular modeling techniques are instrumental in mapping the reaction pathways for the synthesis and functionalization of pyrazole derivatives. eurasianjournals.com By calculating the potential energy surface of a reaction, chemists can identify the most favorable route from reactants to products. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products.
For a reaction such as the iodination of a pyrazole precursor, computational models can compare different mechanistic possibilities. For instance, a proposed mechanism for the formation of a 4-iodo-pyrazole involves the electrophilic attack of an iodine species on the electron-rich pyrazole ring. nih.gov DFT calculations can model this process, determining the activation energy by identifying the transition state structure. nih.gov The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.govacs.org
These computational studies can also evaluate the role of solvents and catalysts. Solvents can significantly influence reaction kinetics and thermodynamics by stabilizing or destabilizing intermediates and transition states. nih.gov For example, computational studies have shown that water molecules can lower the energetic barriers for proton transfer between pyrazole tautomers by forming stabilizing hydrogen bonds. nih.gov Similarly, the energetics of catalyst involvement, such as in transition-metal-catalyzed C-H functionalization, can be modeled to understand how the catalyst facilitates the reaction and influences its regioselectivity. researchgate.net
Prediction and Rationalization of Regioselectivity in Iodination and Functionalization Reactions
The pyrazole ring has distinct positions available for substitution, and predicting the outcome of functionalization reactions is a key application of theoretical chemistry. researchgate.net The regioselectivity of electrophilic aromatic substitution on the pyrazole ring is heavily influenced by the electronic nature of the ring and its substituents. nih.gov Generally, the C4 position of the pyrazole ring is electron-rich and thus the most susceptible to attack by electrophiles. nih.govresearchgate.netmdpi.com
Computational methods can rationalize this observed regioselectivity. By calculating the electron density at each carbon atom of the pyrazole ring in 1-cyclopentyl-5-methyl-1H-pyrazole (the precursor to the target compound), it can be demonstrated that the C4 position has the highest electron density, making it the most nucleophilic site for iodination. mdpi.com
Furthermore, theoretical models can explain how different reaction conditions lead to different isomers. For example, in the case of 1-aryl-3-CF3-pyrazoles, direct iodination with an electrophilic iodine source typically occurs at the C4 position. However, an alternative pathway involving deprotonation at the C5 position with a strong base (like n-BuLi) followed by quenching with iodine leads exclusively to the 5-iodo derivative. nih.gov Computational modeling can calculate the relative acidities of the C4-H and C5-H protons, showing that the C5 proton is more acidic and thus preferentially removed by the base, thereby rationalizing the observed regioselectivity. researchgate.netnih.gov The choice of solvent can also dramatically alter regioselectivity, a phenomenon that can be investigated by modeling the reaction pathway in different solvent environments.
Analysis of Electronic Properties and Reactivity Descriptors (e.g., Nucleophilic/Electrophilic Sites)
To gain a deeper understanding of the reactivity of this compound, various electronic properties and reactivity descriptors are calculated using DFT. doi.orgresearchgate.net These descriptors provide a quantitative measure of where a molecule is most likely to react with electrophiles or nucleophiles. nih.gov
One of the most useful tools is the Molecular Electrostatic Potential (MEP) map. The MEP plots the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. researchgate.netresearchgate.net For a pyrazole derivative, the MEP would likely show negative potential around the pyridine-like N2 nitrogen, indicating its role as a Lewis basic site and its ability to coordinate with metals. mdpi.com The C3 and C5 positions are generally electron-deficient and susceptible to nucleophilic attack, while the C4 position is electron-rich, favoring electrophilic attack. nih.govmdpi.comimperial.ac.uk
Other calculated descriptors include Mulliken atomic charges, which assign a partial charge to each atom in the molecule. researchgate.net Atoms with a more negative charge are identified as nucleophilic centers, while those with a more positive charge are electrophilic. Analysis of HOMO and LUMO distributions also reveals reactive sites. The HOMO density indicates regions most likely to donate electrons (nucleophilic attack), whereas the LUMO density highlights regions most likely to accept electrons (electrophilic attack). nih.gov
Table 2: Key Reactivity Descriptors and Their Implications Note: This table provides a conceptual summary. Specific values would be obtained from a DFT calculation on the target molecule.
| Descriptor | Definition | Implication for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater ease of donating electrons (stronger nucleophile). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater ease of accepting electrons (stronger electrophile). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity. nih.gov |
| Mulliken Charges | Distribution of electron charge among the atoms. | Identifies specific atoms as nucleophilic (negative charge) or electrophilic (positive charge). researchgate.net |
| MEP Map | 3D plot of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (e.g., ¹H, ¹³C, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole, ¹H and ¹³C NMR would provide the primary evidence for its constitution.
In the ¹H NMR spectrum , distinct signals would be expected for the cyclopentyl, methyl, and pyrazole (B372694) ring protons. The methine proton of the cyclopentyl group directly attached to the pyrazole nitrogen would likely appear as a multiplet in the downfield region, shifted by the influence of the heterocyclic ring. The methylene (B1212753) protons of the cyclopentyl ring would exhibit complex overlapping multiplets. The methyl group protons at the C5 position of the pyrazole ring would present as a sharp singlet. The sole proton on the pyrazole ring, at the C3 position, would also appear as a singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms of the pyrazole ring would have characteristic chemical shifts, with the C4 carbon bearing the iodine atom being significantly influenced by the heavy atom effect. The chemical shifts of the cyclopentyl and methyl carbons would also be in their expected regions.
2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for confirming the regiochemistry and probing the through-space proximity of protons. For instance, a NOESY experiment would be expected to show a correlation between the methine proton of the cyclopentyl group and the protons of the methyl group at C5, as well as the pyrazole C3 proton. This would provide strong evidence for the 1,5-disubstitution pattern and the orientation of the cyclopentyl group relative to the pyrazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | Singlet | ~140-150 |
| Pyrazole C4-I | - | ~70-80 |
| Pyrazole C5-CH₃ | Singlet | ~145-155 |
| Cyclopentyl C1'-H | Multiplet | ~55-65 |
| Cyclopentyl C2'/C5'-H | Multiplet | ~30-35 |
| Cyclopentyl C3'/C4'-H | Multiplet | ~20-25 |
| Methyl (-CH₃) | Singlet | ~10-15 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₉H₁₃IN₂), HRMS would provide an exact mass measurement that corresponds to this molecular formula.
Fragmentation analysis via tandem mass spectrometry (MS/MS) would offer valuable insights into the molecule's structure. The fragmentation pattern of pyrazoles is known to involve characteristic losses. researchgate.net For the title compound, common fragmentation pathways would likely include:
Loss of the iodine atom.
Cleavage of the cyclopentyl group.
Loss of a methyl radical.
Ring cleavage of the pyrazole nucleus, often involving the expulsion of HCN or N₂. researchgate.net
The precise masses of the resulting fragment ions, as determined by HRMS, would allow for the deduction of their elemental formulas, thereby corroborating the proposed structure.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence of molecular structure in the solid state. By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.
While a crystal structure for this compound is not publicly available, data from the closely related 4-iodo-1H-pyrazole offers valuable insights. semanticscholar.org The crystal structure of 4-iodo-1H-pyrazole reveals a planar pyrazole ring. semanticscholar.org In the case of the title compound, the analysis would confirm the planarity of the pyrazole ring and determine the conformation of the cyclopentyl substituent relative to the ring. Furthermore, it would provide detailed information on intermolecular interactions, such as hydrogen bonding (if any) and halogen bonding involving the iodine atom, which govern the crystal packing. semanticscholar.orgmdpi.com
Table 2: Representative Crystallographic Data for a Related Compound (4-Iodo-1H-pyrazole) semanticscholar.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmme |
| a (Å) | 6.9383 |
| b (Å) | 5.5231 |
| c (Å) | 13.077 |
| V (ų) | 501.13 |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The resulting spectra provide a characteristic "fingerprint" of the compound and are useful for identifying functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching vibrations of the cyclopentyl and methyl groups in the 2850-3000 cm⁻¹ region.
C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations.
In-plane and out-of-plane bending vibrations for the C-H bonds on the pyrazole ring.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Mixture Analysis
Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for analyzing this compound, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, with a single peak suggesting a pure compound. The mass spectrometer detector would provide the mass spectrum of the eluting peak, confirming its identity. GC-MS is also highly effective for separating and identifying isomers and byproducts in a reaction mixture. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, particularly for less volatile or thermally labile compounds. oup.com Reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer would allow for the separation of the target compound from impurities. The retention time would be a characteristic property of the compound under specific chromatographic conditions, and the mass spectrum would confirm its identity. LC-MS is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.
Future Research Directions and Emerging Trends in 1 Cyclopentyl 4 Iodo 5 Methyl 1h Pyrazole Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazole (B372694) derivatives. nih.govresearchgate.net Future research will prioritize the development of methodologies that are not only efficient and high-yielding but also environmentally benign and atom-economical. nih.govcitedrive.com Traditional synthetic routes often involve harsh reaction conditions, toxic organic solvents, and significant energy consumption. researchgate.net The trend is shifting towards greener alternatives that mitigate these drawbacks. researchgate.netresearchgate.net
Key areas of focus include:
Use of Green Solvents: A major thrust is the replacement of volatile organic compounds (VOCs) with greener solvents. Water, being non-toxic and readily available, is an excellent medium for many heterocyclic syntheses. researchgate.netthieme-connect.comresearchgate.net Research into aqueous-based syntheses of pyrazoles, potentially utilizing catalysts like sodium chloride or heterogeneous Lewis acids, is expected to expand. thieme-connect.comresearchgate.net
Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. researchgate.netnih.gov These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions. nih.govtandfonline.com For instance, microwave irradiation has been shown to accelerate the synthesis of pyrano[2,3-c]pyrazoles compared to conventional heating methods. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, often by grinding reagents together, represents a highly sustainable approach. researchgate.nettandfonline.com This method minimizes waste and simplifies product isolation. The use of catalysts like tetrabutylammonium (B224687) bromide under solvent-free conditions has proven effective for pyrazole synthesis. tandfonline.com
Benign and Recyclable Catalysts: The development of non-toxic, inexpensive, and recyclable catalysts is crucial. nih.govresearchgate.net This includes the use of biocatalysts, biodegradable composites, and heterogeneous catalysts like Amberlyst-70 or silica-supported sulfuric acid, which can be easily recovered and reused. thieme-connect.comnih.gov
| Green Synthesis Technique | Key Advantages | Example Application in Pyrazole Synthesis |
| Aqueous Media | Non-toxic, inexpensive, readily available solvent. researchgate.netthieme-connect.com | One-pot multicomponent condensation reactions. researchgate.net |
| Microwave Irradiation | Reduced reaction times, increased yields, often solvent-free. researchgate.netnih.gov | Four-component synthesis of pyrano[2,3-c]pyrazoles. nih.gov |
| Ultrasonic Irradiation | Milder reaction conditions, improved selectivity and purity. researchgate.netnih.gov | Catalyst-free multicomponent reactions in water. nih.gov |
| Solvent-Free Grinding | Minimizes waste, simple work-up, cost-effective. researchgate.nettandfonline.com | Synthesis of pyrazole chalcones. researchgate.net |
| Recyclable Catalysts | Reduces catalyst waste, lowers cost, sustainable. nih.govresearchgate.net | Amberlyst-70 catalyzed condensation of 1,3-diketones. tandfonline.com |
Exploration of Novel Catalytic Systems for Efficient Functionalization
The iodine atom at the C4 position of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole is a key feature for its synthetic utility, serving as a versatile precursor for various cross-coupling reactions. mdpi.com Future research will focus on discovering and optimizing novel catalytic systems to enhance the efficiency, scope, and regioselectivity of its functionalization. researchgate.netrsc.org
Emerging trends in this area include:
Transition-Metal-Catalyzed C-H Functionalization: While the iodo-group provides a classical site for cross-coupling, direct C-H functionalization of the pyrazole core is a highly atom-economical alternative for introducing new substituents. researchgate.netrsc.org Research into transition-metal catalysts that can selectively activate other C-H bonds on the pyrazole ring will open new avenues for derivatization.
Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions have shown promise for the functionalization of 4-iodopyrazoles. nih.govnih.govsemanticscholar.org For example, CuI-catalyzed protocols have been developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols. nih.govnih.gov Future work will likely involve expanding the range of nucleophiles (e.g., amines, thiols) and developing more efficient catalyst systems that operate under milder conditions. mdpi.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis is a rapidly growing field that enables novel transformations under mild conditions. Applying this technology to the functionalization of this compound could allow for unique bond formations that are not accessible through traditional thermal methods.
Hypervalent Iodine Reagents: Iodine(III)-catalyzed methods are emerging as a metal-free approach for synthesizing and functionalizing heterocyclic compounds like pyrazoles. organic-chemistry.org These reagents can facilitate cyclization and rearrangement reactions, offering a greener alternative to heavy metal oxidants. organic-chemistry.org
| Catalytic System | Reaction Type | Substrate | Potential Advantage |
| Palladium Catalysts | Suzuki-Miyaura, Sonogashira Coupling nih.gov | 4-Iodopyrazoles | Well-established, broad substrate scope. |
| Copper(I) Iodide | C-O, C-N Coupling nih.govnih.govmdpi.com | 4-Iodopyrazoles | Favorable for coupling with alkylamines and alcohols. nih.govmdpi.com |
| Transition Metals (e.g., Pd, Rh, Ru) | Direct C-H Arylation/Alkenylation researchgate.netrsc.org | Pyrazole core | High atom economy, avoids pre-functionalization. rsc.org |
| Iodobenzene (as catalyst) | Cyclization/Functionalization organic-chemistry.org | α,β-Unsaturated hydrazones | Metal-free, cost-effective, reduced waste. organic-chemistry.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, better control over reaction parameters, and easier scalability. mdpi.comgalchimia.comscilit.comnih.govresearchgate.net The integration of flow chemistry with automated systems is a major trend that will accelerate the discovery and optimization of derivatives of this compound.
Future developments will likely involve:
Continuous Flow Synthesis of Pyrazole Cores: Establishing robust flow setups for the synthesis of the core pyrazole structure will enable the on-demand production of the starting material. mdpi.comgalchimia.comrsc.org This approach can handle hazardous reagents more safely and allows for rapid optimization of reaction conditions. mdpi.comresearchgate.net
Telescoped and Modular Flow Reactors: Designing multi-step, telescoped flow syntheses where the crude product from one reaction is directly used as the substrate in the next is a key goal. nih.gov A modular approach, where different reactor coils perform specific transformations (e.g., iodination, N-alkylation, cross-coupling), would allow for the rapid generation of a diverse library of compounds from a common intermediate like this compound. nih.gov
Automated Library Synthesis: Combining flow reactors with automated liquid handlers and purification systems enables high-throughput experimentation and the creation of large compound libraries for screening purposes. rsc.orgresearchgate.netnih.gov Such platforms can accelerate the drug discovery process by rapidly exploring the structure-activity relationship of pyrazole derivatives. nih.govnih.gov
Machine Learning and AI Integration: The use of artificial intelligence and machine learning algorithms to predict optimal reaction conditions and guide automated synthesis platforms represents a cutting-edge trend. researchgate.net This can significantly reduce the experimental effort required to develop new synthetic routes and discover novel compounds.
Expanding the Scope of Synthetic Transformations for Complex Molecular Architectures
The ultimate goal for a versatile building block like this compound is its incorporation into complex, high-value molecules such as pharmaceuticals and agrochemicals. ktu.edu Future research will focus on expanding the repertoire of synthetic transformations that can be applied to this scaffold.
Key research directions include:
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, are highly efficient for building molecular complexity. nih.govmdpi.combeilstein-journals.org Designing novel MCRs that incorporate this compound, either as a starting material or as a product of a subsequent functionalization, will be a fruitful area of research. nih.gov
Domino and Tandem Reactions: Developing tandem reaction sequences, where a single catalyst promotes multiple transformations in one pot, can streamline the synthesis of complex structures. For example, a cross-coupling reaction at the C4-iodo position could be designed to trigger a subsequent intramolecular cyclization, rapidly assembling polycyclic systems.
Advanced Cross-Coupling Reactions: While Suzuki-Miyaura and Sonogashira couplings are well-established, there is ongoing research to expand the scope of cross-coupling partners. nih.gov This includes developing methods for C-N, C-O, and C-S bond formation, which are crucial for accessing a wider range of functional groups and molecular architectures.
Synthesis of Fused Heterocyclic Systems: The pyrazole ring can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. ktu.edu Research into intramolecular cyclization strategies, starting from functionalized derivatives of this compound, will lead to novel scaffolds with potentially unique biological activities.
| Reaction Type | Description | Advantage for Complexity |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. nih.govmdpi.com | Rapid assembly of complex molecules, high atom economy. acs.org |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of an organoboron compound with an organic halide. nih.gov | Forms C-C bonds, introduces aryl or vinyl groups. |
| Sonogashira Coupling | Pd/Cu-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. nih.govyoutube.com | Forms C-C bonds, introduces alkyne functionality for further transformation. |
| Domino/Tandem Reactions | Multiple bond-forming events occur sequentially in a single operation. | High step-economy, rapid increase in molecular complexity. |
Q & A
Q. What are the most reliable synthetic routes for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by iodination. For regioselective iodination at the 4-position, halogen exchange reactions using NaI in polar aprotic solvents (e.g., DMF) under reflux are effective. A base like K₂CO₃ can enhance reactivity by deprotonating the pyrazole ring, as demonstrated in analogous systems .
- Key Variables :
| Variable | Impact on Yield | Optimal Condition |
|---|---|---|
| Solvent | Polar aprotic > Protic | DMF or DMSO |
| Temperature | Higher temps favor iodination | 80–100°C |
| Base | K₂CO₃ > NaOH | 2.0 equiv. K₂CO₃ |
Q. How can researchers confirm the regiochemistry of iodine substitution in this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H NMR : Look for deshielding effects on adjacent protons (e.g., C3-H in pyrazole).
- X-ray Crystallography : Resolves spatial arrangement (e.g., C–I bond length ~2.09 Å, consistent with aromatic iodides) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 307).
Q. What are the standard protocols for characterizing purity and stability of this compound under storage?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (95:5 to 50:50) to assess purity (>98%).
- Stability Studies : Accelerated degradation via thermal stress (40–60°C) and humidity (75% RH) over 14 days. Monitor decomposition by TLC or LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and Fukui indices. The C4-iodine site shows high electrophilicity, favoring Suzuki-Miyaura couplings. Molecular dynamics simulations (e.g., in Schrödinger Suite) can model steric effects from the cyclopentyl group .
Q. What strategies resolve contradictions in reported biological activity data for halogenated pyrazoles?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀ curves to compare potency across studies.
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for iodine’s innate redox activity .
- Meta-Analysis : Pool data from structurally analogous compounds (e.g., 4-chloro-5-(trifluoromethyl)-1H-pyrazole) to identify trends .
Q. How does the cyclopentyl group influence the compound’s conformational flexibility and binding to biological targets?
- Methodological Answer :
- X-ray Crystallography : Resolve torsional angles between the pyrazole ring and cyclopentyl group (e.g., dihedral angles ~15–25°).
- Molecular Docking : Simulate interactions with enzymes (e.g., COX-2) using AutoDock Vina. The cyclopentyl moiety enhances hydrophobic binding but may sterically hinder polar residues .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Mitigate exothermicity of iodination by controlling residence time and temperature.
- Catalyst Screening : Test Pd/Cu systems for efficient halogen retention during coupling steps.
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation .
Data Contradictions and Resolution
Q. Why do some studies report low yields (<40%) for iodinated pyrazoles, while others achieve >75%?
- Resolution :
- Solvent Purity : Trace water in DMF quenches NaI reactivity. Use molecular sieves for drying.
- Oxygen Sensitivity : Degradation of iodo intermediates occurs under air. Employ inert atmospheres (N₂/Ar) .
Structural and Functional Insights
Q. How does the methyl group at C5 affect the compound’s electronic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
